molecular formula C12H16ClN3 B13760238 3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride CAS No. 1171738-46-7

3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride

Cat. No.: B13760238
CAS No.: 1171738-46-7
M. Wt: 237.73 g/mol
InChI Key: VMGVNOBDCGSZPH-UHFFFAOYSA-N
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Description

3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is used primarily in proteomics research and has various applications in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride typically involves the reaction of 3-ethyl-7-methylquinoline with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-2-hydrazino-7-methylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

1171738-46-7

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

(3-ethyl-7-methylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-3-9-7-10-5-4-8(2)6-11(10)14-12(9)15-13;/h4-7H,3,13H2,1-2H3,(H,14,15);1H

InChI Key

VMGVNOBDCGSZPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=C(C=CC2=C1)C)NN.Cl

Origin of Product

United States

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